2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide
Overview
Description
2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol.
Preparation Methods
The synthesis of 2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 4-(aminomethyl)phenol with 3,5-dimethylphenylacetyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-13(2)9-15(8-12)19-17(20)11-21-16-5-3-14(10-18)4-6-16/h3-9H,10-11,18H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFLHBQVXBQTNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)CN)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193720 | |
Record name | 2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954569-51-8 | |
Record name | 2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954569-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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